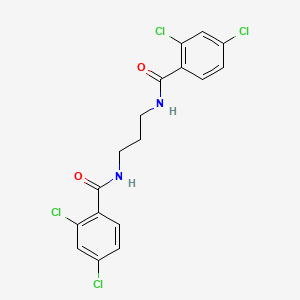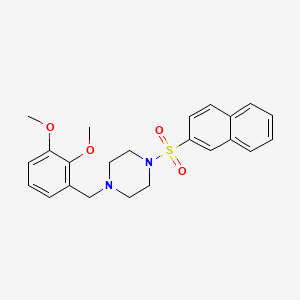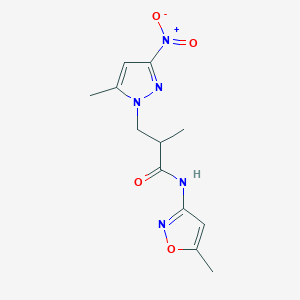
N,N'-propane-1,3-diylbis(2,4-dichlorobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-N~1~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PROPYL}BENZAMIDE is a dichlorobenzamide derivative Compounds in this class are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N~1~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PROPYL}BENZAMIDE typically involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate arylamine compound. The reaction is often carried out in a solvent such as N,N′-dimethylformamide at elevated temperatures (around 60°C) to ensure good yields . The intermediate products and final compound are characterized using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps, such as recrystallization and chromatography, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N~1~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PROPYL}BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce dichlorobenzoic acids and corresponding amines.
Scientific Research Applications
2,4-DICHLORO-N~1~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PROPYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N~1~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PROPYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,4-Dichlorobenzoic acid
Uniqueness
Compared to similar compounds, 2,4-DICHLORO-N~1~-{3-[(2,4-DICHLOROBENZOYL)AMINO]PROPYL}BENZAMIDE exhibits unique properties due to its specific substitution pattern and the presence of multiple chlorine atoms.
Properties
Molecular Formula |
C17H14Cl4N2O2 |
|---|---|
Molecular Weight |
420.1 g/mol |
IUPAC Name |
2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]propyl]benzamide |
InChI |
InChI=1S/C17H14Cl4N2O2/c18-10-2-4-12(14(20)8-10)16(24)22-6-1-7-23-17(25)13-5-3-11(19)9-15(13)21/h2-5,8-9H,1,6-7H2,(H,22,24)(H,23,25) |
InChI Key |
IDNCXNWHKICKML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCCCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14921235.png)
![(5Z)-5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14921243.png)


![2-(4-Bromophenoxy)-1-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B14921254.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B14921269.png)
![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14921274.png)
![2-(3-Chlorobenzyl)-5-[3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-1,3,4-oxadiazole](/img/structure/B14921275.png)
![2-Imidazol-1-yl-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B14921299.png)


![1-[4-(4-Methylbenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B14921316.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14921321.png)
